ISO-ATRIAL NATRIURETIC PEPTIDE RAT

Natriuretic peptide pharmacology Cardiovascular physiology Peptide procurement

ISO-Atrial Natriuretic Peptide (Rat), designated iso-rANP(1–45) or rBNP-45, is a 45-amino acid cardiac hormone (molecular formula C₂₀₈H₃₄₄N₇₂O₆₈S₃; molecular weight ~5037.64 Da) originally isolated and sequenced from rat atria. It belongs to the B-type subfamily of natriuretic peptides, is genetically and structurally distinct from A-type (atrial) natriuretic peptide rANP(99–126), and contains a single intramolecular disulfide bond between Cys²³ and Cys³⁹ that defines its ring structure.

Molecular Formula C16H22N5+
Molecular Weight 284.387
CAS No. 128754-03-0
Cat. No. B594298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameISO-ATRIAL NATRIURETIC PEPTIDE RAT
CAS128754-03-0
Molecular FormulaC16H22N5+
Molecular Weight284.387
Structural Identifiers
SMILESC[N+]1(C2CCC1CC(C2)N3C=C(N=N3)C4=CC=NC=C4)C
InChIInChI=1S/C16H22N5/c1-21(2)14-3-4-15(21)10-13(9-14)20-11-16(18-19-20)12-5-7-17-8-6-12/h5-8,11,13-15H,3-4,9-10H2,1-2H3/q+1/t13?,14-,15+
InChIKeyIRDLJZVYUZKXLE-GOOCMWNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ISO-Atrial Natriuretic Peptide (Rat) CAS 128754-03-0 — Chemical Identity, Core Properties, and Procurement Context


ISO-Atrial Natriuretic Peptide (Rat), designated iso-rANP(1–45) or rBNP-45, is a 45-amino acid cardiac hormone (molecular formula C₂₀₈H₃₄₄N₇₂O₆₈S₃; molecular weight ~5037.64 Da) [1] originally isolated and sequenced from rat atria [2]. It belongs to the B-type subfamily of natriuretic peptides, is genetically and structurally distinct from A-type (atrial) natriuretic peptide rANP(99–126), and contains a single intramolecular disulfide bond between Cys²³ and Cys³⁹ that defines its ring structure [2][3]. Iso-rANP elicits hypotension, diuresis, natriuresis, and increased renal electrolyte excretion in anesthetized rat bioassays [4]. It is co-stored with ANP in atrial secretory granules but differs in that it is stored predominantly as the mature 45-amino acid form rather than as a prohormone [5].

Why Generic Substitution of ISO-Atrial Natriuretic Peptide (Rat) with rANP(99–126) or Other Natriuretic Peptides Is Scientifically Unjustified


Despite overlapping physiological readouts (hypotension, diuresis, natriuresis), iso-rANP(1–45) cannot be interchanged with rANP(99–126) or other in-class peptides because the two are products of genetically distinct genes with fundamentally different protein sequences outside the ring domain, divergent receptor binding profiles, and non-overlapping renal binding sites [1][2]. Iso-rANP belongs to the B-type subfamily, displays lower affinity for guanylate cyclase-linked NPR-A receptors and preferential interaction with the clearance C-receptor, is less potent at stimulating glomerular cGMP production, and binds uniquely to the proximal portion of the renal proximal tubule—a site not recognized by rANP [2][3]. Furthermore, iso-rANP produces qualitatively different physiological effects including increased hematocrit and unaltered arterial plasma Na⁺ concentration, whereas rANP does not affect hematocrit and does alter plasma Na⁺ [4]. Procuring rANP or heterologous natriuretic peptides for experiments requiring authentic rat B-type receptor pharmacology or tissue-specific binding patterns will yield non-interpretable or misleading results.

Head-to-Head Quantitative Differentiation Evidence for ISO-Atrial Natriuretic Peptide (Rat) vs. Closest Analogs


Structural and Genetic Distinction from rANP(99–126) — Two Separate Gene Products

Iso-rANP(1–45) is the product of a gene distinct from that encoding rANP, belonging to the B-type (rather than A-type) natriuretic peptide subfamily. It comprises 45 amino acids with a single disulfide bond between Cys²³–Cys³⁹ and shows substantial homology to rANP only within the ring region; the N- and C-termini share little to no homology with rANP(99–126), a 28-amino acid peptide [1][2]. Iso-rANP and its gene are more closely related to BNPs than to ANP, yet exhibit significant differences from both at the protein and DNA levels [2]. This genetic distinction has procurement relevance: iso-rANP is not a fragmented or modified version of rANP but an entirely separate gene product [1].

Natriuretic peptide pharmacology Cardiovascular physiology Peptide procurement

Unique Renal Proximal Tubule Binding Site — Not Observed with rANP

In a direct comparative autoradiography study using ¹²⁵I-labeled peptides in Inactin-anaesthetized rats, iso-ANP exhibited a specific binding site at the proximal portion of the renal proximal tubule. This binding site was qualitatively absent for rANP(99–126), which did not show detectable binding at this location [1]. Both peptides bound to the renal glomerulus, but iso-ANP uniquely labeled the proximal tubule segment. The total binding of iso-ANP to organs other than the kidney was also much lower relative to ANP, while kidney, lung, heart, and adrenal gland were identified as the major target organs for iso-ANP [1].

Renal physiology Receptor localization Natriuretic peptide binding

Differential Hematocrit Response and Plasma Sodium Handling vs. rANP(99–126)

In a comparative bolus-injection study in anesthetized rats, iso-rANP(1–45) produced a qualitatively different hematological response compared to equi-effective doses of rANP(99–126): injections of iso-rANP(1–45) and its C-terminal fragment iso-rANP(17–45) both increased hematocrit, whereas rANP(99–126) did not alter hematocrit [1]. Furthermore, iso-rANP did not affect arterial plasma Na⁺ concentration, in contrast to rANP(99–126) which did [1]. At higher doses, where renal responses to rANP(99–126) exhibited the downside of a biphasic dose-response curve, iso-rANP(1–45) and (17–45) produced greater effects on water and electrolyte excretion than rANP(99–126) [1].

Hemodynamics Fluid compartment regulation Electrolyte homeostasis

Receptor Binding Preference: Preferential C-Receptor Interaction and Lower GC-A Potency vs. rANP

Binding studies, affinity cross-linking, and guanylate cyclase assays in rat kidney cortex and lung demonstrated that rBNP-45/iso-rANP(1–45) bound with lower affinity to rANP(99–126) receptors (both guanylate cyclase-linked NPR-A and the clearance C-receptor) and was less potent than rANP(99–126) in stimulating glomerular guanylate cyclase activity [1]. Critically, rBNP-45 interacted preferentially with the C-receptor and no receptor uniquely selective for rBNP-45 was detectable in lung or kidney cortex [1]. The study concluded that rBNP-45 may signal through a second messenger in addition to cGMP, differentiating its signaling mechanism from rANP [1].

Natriuretic peptide receptors Guanylate cyclase Receptor pharmacology

Identity with Rat BNP — Single Amino Acid Polymorphism (Gln/Leu at Position 44) Does Not Alter Biological Activity

Iso-rANP(1–45) differs from rat brain natriuretic peptide (rBNP-45) by a single amino acid substitution: Gln/Leu at position 44. A comprehensive head-to-head comparison by Wigle et al. (1992) assessed cardiovascular responses, renal responses, vasorelaxant effects, receptor binding characteristics, and cyclic GMP production for both peptides against rANP(99–126) as reference [1]. Across all measured parameters, rBNP and iso-rANP were indistinguishable from each other, leading to the conclusion that the Gln/Leu substitution at position 44 represents a polymorphic form of the rat B-type natriuretic peptide with no functional consequence [1]. Iso-rANP is therefore the authentic rat BNP-45, and the designation 'iso-ANP' reflects independent discovery rather than structural or functional divergence from BNP [1][2].

B-type natriuretic peptide Peptide polymorphism Receptor binding equivalence

Differential Tissue Distribution: 140-Fold Atrium-to-Ventricle Concentration Gradient

Using a specific radioimmunoassay (RIA) developed against the N-terminal 20 amino acids of iso-rANP(1–45)/rBNP(51–95), Hira et al. (1993) quantified tissue concentrations in rat. Atria contained 567.37 pmol/g tissue of iso-rANP(1–45), which was approximately 140-fold higher than ventricles (4.32 pmol/g) [1]. Plasma levels were 1.4 fmol/mL. With the exception of lung and kidney, all other tissues had negligible amounts [1]. In hypertensive rats, iso-rANP transcript levels remained approximately the same in atrium but increased approximately 10-fold in ventricle compared to normotensive controls, representing a major tissue-specific response to the hypertensive state [2].

Cardiac hormone distribution Tissue-specific expression Biomarker studies

Highest-Value Research and Procurement Application Scenarios for ISO-Atrial Natriuretic Peptide (Rat)


B-Type Natriuretic Peptide Receptor Pharmacology — NPR-A vs. NPR-C Selectivity Profiling

Iso-rANP(1–45) serves as the authentic rat B-type ligand for distinguishing NPR-A (guanylate cyclase-linked) from NPR-C (clearance) receptor pharmacology. Its preferential interaction with the C-receptor and lower potency at glomerular guanylate cyclase stimulation relative to rANP(99–126) [1] make it an essential tool compound for competitive binding experiments aimed at dissecting B-type-selective receptor engagement versus A-type reference ligands. Researchers studying species-specific BNP receptor interactions should use iso-rANP as the homologous rat ligand to avoid artifacts from heterologous (e.g., human) BNP isoforms that show species-dependent receptor affinity differences [1].

Renal Segmental Physiology — Proximal Tubule Natriuretic Peptide Binding Studies

The unique binding of iso-rANP to the proximal part of the renal proximal tubule—a site not labeled by rANP(99–126) [1]—positions iso-rANP as the only natriuretic peptide ligand for autoradiographic or functional studies investigating B-type peptide action at this nephron segment. Experiments examining segment-specific sodium and water handling or receptor distribution along the nephron require iso-rANP(1–45) to detect the proximal tubule binding population; rANP will not reveal this site [1].

Cardiac Hypertrophy and Heart Failure Biomarker Research — Ventricular Iso-ANP Expression

The 140-fold atrium-to-ventricle iso-rANP concentration gradient in normal rats and the approximately 10-fold upregulation of ventricular iso-rANP transcript in hypertensive states [1][2] establish iso-rANP(1–45) as a critical reference standard for RIA and ELISA development targeting rat BNP in cardiovascular disease models. Procuring synthetic iso-rANP(1–45) enables calibration of immunoassays and spike-recovery validation for quantifying endogenous rat BNP levels in plasma and tissue extracts from models of pressure overload, volume overload, and congestive heart failure [1].

Fluid Compartment and Hematocrit Regulation — B-Type-Specific Hemodynamic Studies

Because iso-rANP(1–45) increases hematocrit while rANP(99–126) does not, and iso-rANP leaves arterial plasma Na⁺ concentration unaffected unlike rANP [1], iso-rANP is the required ligand for experiments investigating B-type-specific effects on transvascular fluid shifts and plasma volume regulation. Studies examining differential ANP versus BNP effects on capillary permeability, hematocrit, or plasma protein concentration must use iso-rANP(1–45) as the B-type agonist, as rANP does not replicate these hematological responses [1].

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